N-(3-chloro-2-methylphenyl)-3-phenylacrylamide
Overview
Description
N-(3-chloro-2-methylphenyl)-3-phenylacrylamide, commonly known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CPAA is a type of acrylamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of CPAA is not fully understood. However, it is believed to exert its biological effects by interacting with cellular targets, such as enzymes and receptors. CPAA has been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been found to bind to the GABA receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
CPAA has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, which is a programmed cell death mechanism that is important for the removal of damaged cells. CPAA has also been found to inhibit cell proliferation and migration, which are important processes involved in cancer progression. Furthermore, CPAA has been found to exhibit antifungal and antibacterial activities, which make it a potential candidate for the development of antimicrobial agents.
Advantages and Limitations for Lab Experiments
CPAA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. CPAA is also stable under normal laboratory conditions, which makes it easy to handle and store. However, CPAA has some limitations for lab experiments. It is relatively insoluble in water, which makes it difficult to use in aqueous systems. CPAA is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of CPAA. One potential direction is the development of CPAA-based metal complexes for the treatment of cancer. Another potential direction is the development of CPAA-based fluorescent probes for the detection of metal ions. Furthermore, the study of CPAA's interaction with cellular targets, such as enzymes and receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Synthesis Methods
CPAA can be synthesized using various methods, including the Knoevenagel condensation reaction and the Suzuki-Miyaura cross-coupling reaction. The Knoevenagel condensation reaction involves the reaction of 3-chloro-2-methylbenzaldehyde with phenylacetic acid in the presence of a base, such as piperidine, to form the corresponding α,β-unsaturated carboxylic acid. The carboxylic acid is then reacted with an amine, such as methylamine, to form the final product, CPAA. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 3-chloro-2-methylphenylboronic acid with phenylacrylamide in the presence of a palladium catalyst, such as Pd(PPh3)4, to form CPAA.
Scientific Research Applications
CPAA has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial activities. CPAA has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, CPAA has been studied for its potential use as a ligand for the development of metal-based drugs.
properties
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-phenylprop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-12-14(17)8-5-9-15(12)18-16(19)11-10-13-6-3-2-4-7-13/h2-11H,1H3,(H,18,19)/b11-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOSABSCZPNQBT-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354147 | |
Record name | NSC191392 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73108-81-3 | |
Record name | NSC191392 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC191392 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-CHLORO-2'-METHYLCINNAMANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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